molecular formula C22H26N4O3S2 B4053009 3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide

3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide

Cat. No.: B4053009
M. Wt: 458.6 g/mol
InChI Key: GSUMFYCBIXFJTH-UHFFFAOYSA-N
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Description

3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide is a useful research compound. Its molecular formula is C22H26N4O3S2 and its molecular weight is 458.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-butoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide is 458.14463305 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Characterization : Research on related compounds, like N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, includes synthesis and characterization through IR, NMR, mass spectrometry, and elemental analysis. The crystal structure is often analyzed using X-ray diffraction data, providing insights into the molecular structure and bonding (Saeed, Rashid, Bhatti, & Jones, 2010).

  • Synthesis of Derivatives : Compounds like 2-Phenylamino-6,8-dibromo-4H-3,1-benzoxazinone are synthesized and reacted with various nucleophiles, resulting in derivatives with potential applications. Such research aids in understanding the reactivity and potential applications of related compounds (Azab, Kassab, El-hashash, & Ali, 2009).

Biological and Pharmaceutical Applications

  • Antitumor and Bioactivity : Compounds like N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide show potential antitumor effects and exhibit significant bioactivities. Their synthesis involves key reactions starting from commercially available materials (Bin, 2015).

  • Antibacterial Activity : Research into 4(3H)quinazolinone derivatives and their reactions with nitrogen and sulfur nucleophiles contributes to the development of compounds with antibacterial properties. This is crucial for understanding the potential pharmaceutical applications of related benzamide compounds (Ahmed, 2007).

Material Science and Polymer Applications

  • Polymer Synthesis : Studies on chain-growth polycondensation for aramide synthesis, including the synthesis of block copolymers containing aramide, contribute to the understanding of material properties and applications in polymer science. This research can provide insights into the use of related benzamide compounds in polymer development (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Chemical Processes and Reactions

  • Nucleophilic Substitutions and Radical Reactions : Research on tert-Butyl phenylazocarboxylates, which undergo various nucleophilic substitutions and radical reactions, provides an understanding of the chemical behavior and reactivity of similar benzamide compounds. This can be relevant for developing new synthetic routes and applications (Jasch, Höfling, & Heinrich, 2012).

Properties

IUPAC Name

3-butoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-3-5-13-29-18-8-6-7-15(14-18)20(28)26-22(31)24-17-11-9-16(10-12-17)23-21(30)25-19(27)4-2/h6-12,14H,3-5,13H2,1-2H3,(H2,23,25,27,30)(H2,24,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUMFYCBIXFJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=S)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide
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3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide
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3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide
Reactant of Route 6
3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide

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